Cas no 865247-44-5 (ethyl 2-(2Z)-6-methanesulfonyl-2-(2-phenylacetyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

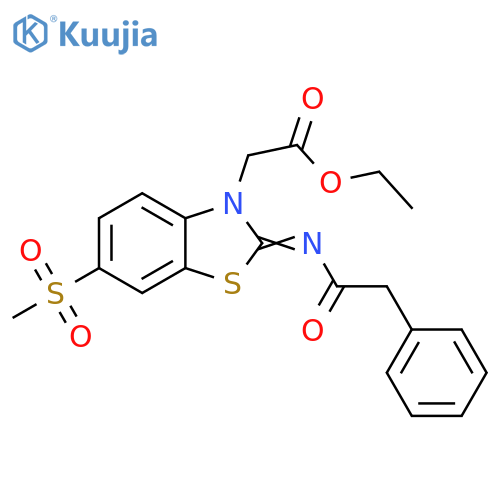

865247-44-5 structure

商品名:ethyl 2-(2Z)-6-methanesulfonyl-2-(2-phenylacetyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate

ethyl 2-(2Z)-6-methanesulfonyl-2-(2-phenylacetyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-(2Z)-6-methanesulfonyl-2-(2-phenylacetyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate

- ethyl (Z)-2-(6-(methylsulfonyl)-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

- 3(2H)-Benzothiazoleacetic acid, 6-(methylsulfonyl)-2-[(2-phenylacetyl)imino]-, ethyl ester

- 865247-44-5

- ethyl 2-[6-methylsulfonyl-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate

- AKOS024607406

- F1366-2896

- (Z)-ethyl 2-(6-(methylsulfonyl)-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

- ethyl 2-[(2Z)-6-methanesulfonyl-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

-

- インチ: 1S/C20H20N2O5S2/c1-3-27-19(24)13-22-16-10-9-15(29(2,25)26)12-17(16)28-20(22)21-18(23)11-14-7-5-4-6-8-14/h4-10,12H,3,11,13H2,1-2H3

- InChIKey: WIGCHSSERHCOSP-UHFFFAOYSA-N

- ほほえんだ: S1C2=CC(S(C)(=O)=O)=CC=C2N(CC(OCC)=O)C1=NC(CC1=CC=CC=C1)=O

計算された属性

- せいみつぶんしりょう: 432.08136409g/mol

- どういたいしつりょう: 432.08136409g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 29

- 回転可能化学結合数: 7

- 複雑さ: 741

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 127Ų

じっけんとくせい

- 密度みつど: 1.35±0.1 g/cm3(Predicted)

- ふってん: 656.4±65.0 °C(Predicted)

- 酸性度係数(pKa): -4.48±0.20(Predicted)

ethyl 2-(2Z)-6-methanesulfonyl-2-(2-phenylacetyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1366-2896-30mg |

ethyl 2-[(2Z)-6-methanesulfonyl-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |

865247-44-5 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1366-2896-25mg |

ethyl 2-[(2Z)-6-methanesulfonyl-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |

865247-44-5 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1366-2896-4mg |

ethyl 2-[(2Z)-6-methanesulfonyl-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |

865247-44-5 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1366-2896-10mg |

ethyl 2-[(2Z)-6-methanesulfonyl-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |

865247-44-5 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1366-2896-20mg |

ethyl 2-[(2Z)-6-methanesulfonyl-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |

865247-44-5 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1366-2896-2μmol |

ethyl 2-[(2Z)-6-methanesulfonyl-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |

865247-44-5 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1366-2896-3mg |

ethyl 2-[(2Z)-6-methanesulfonyl-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |

865247-44-5 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1366-2896-75mg |

ethyl 2-[(2Z)-6-methanesulfonyl-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |

865247-44-5 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1366-2896-10μmol |

ethyl 2-[(2Z)-6-methanesulfonyl-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |

865247-44-5 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1366-2896-2mg |

ethyl 2-[(2Z)-6-methanesulfonyl-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |

865247-44-5 | 90%+ | 2mg |

$59.0 | 2023-05-17 |

ethyl 2-(2Z)-6-methanesulfonyl-2-(2-phenylacetyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate 関連文献

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

865247-44-5 (ethyl 2-(2Z)-6-methanesulfonyl-2-(2-phenylacetyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate) 関連製品

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量